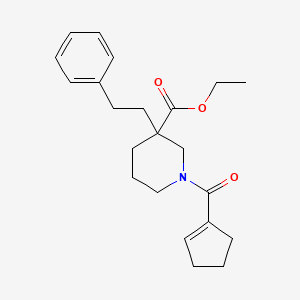![molecular formula C21H20Cl2N2OS B6061903 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6061903.png)
2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a novel compound with potential biological applications. It is a thiazole derivative that has been synthesized through a multi-step process. This compound has been found to have significant biological activity, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in immune cells. It also inhibits the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. In addition, it has been found to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One advantage of 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. It has been found to have significant anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, one limitation of this compound is its toxicity. It has been found to be toxic to normal cells at high concentrations, which may limit its use as a therapeutic agent.
Future Directions
There are several future directions for research on 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. One direction is to further investigate its mechanism of action and its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to explore its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity. Finally, it may be worthwhile to investigate its potential as a tool compound for the study of cellular signaling pathways and protein-protein interactions.
Synthesis Methods
The synthesis of 2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves a multi-step process. The starting material for the synthesis is 4-isobutylacetophenone, which is reacted with thiosemicarbazide to form 4-isobutylthiosemicarbazone. This compound is then cyclized with chloroacetyl chloride to form 2-chloro-4-(4-isobutylphenyl)-5-methylthiazole. Finally, this compound is reacted with 2,3-dichlorobenzoyl chloride to form this compound.
Scientific Research Applications
2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been found to have significant biological activity, making it a promising candidate for further research. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.
properties
IUPAC Name |
2,3-dichloro-N-[5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N2OS/c1-12(2)11-14-7-9-15(10-8-14)19-13(3)27-21(24-19)25-20(26)16-5-4-6-17(22)18(16)23/h4-10,12H,11H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWINWVXMXFOBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)
![[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)

![2-(1-(2-phenylethyl)-4-{[5-(1-piperidinylmethyl)-2-thienyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6061878.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)
![6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B6061897.png)
![ethyl 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061908.png)
![1-cyclopropyl-7-(4-hydroxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6061914.png)
![2-{[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6061922.png)

![7-(cyclohexylmethyl)-2-[(2-propyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061936.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6061937.png)